An In-depth Technical Guide on the Chemical Properties and Stability of MC-Val-Ala-OH
An In-depth Technical Guide on the Chemical Properties and Stability of MC-Val-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-Val-Ala-OH is a pivotal component in the construction of modern Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a cytotoxic payload to a monoclonal antibody. This technical guide provides a comprehensive overview of the core chemical properties and stability of MC-Val-Ala-OH. It is designed to be an essential resource for researchers, scientists, and drug development professionals engaged in the design and optimization of ADCs. This document details the physicochemical properties of the linker, explores its stability under various conditions, and provides exemplary experimental protocols for its analysis.
Introduction
The strategic design of linkers is paramount to the efficacy and safety of Antibody-Drug Conjugates (ADCs). MC-Val-Ala-OH, which incorporates a maleimidocaproyl (MC) spacer, a valine-alanine (Val-Ala) dipeptide, and a terminal carboxylic acid, is a widely utilized cleavable linker. The maleimide group facilitates covalent attachment to thiol groups on the antibody, typically from engineered or reduced cysteine residues. The Val-Ala dipeptide is specifically designed to be susceptible to cleavage by lysosomal proteases, such as Cathepsin B, ensuring the targeted release of the cytotoxic payload within the cancer cell. This guide delves into the fundamental chemical characteristics and stability profile of this critical ADC component.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of MC-Val-Ala-OH is essential for its effective handling, conjugation, and the overall performance of the resulting ADC.
General Properties
| Property | Value | Source |
| Chemical Name | N-(6-Maleimidohexanoyl)-L-valyl-L-alanine | N/A |
| CAS Number | 1342211-31-7 | [1][2] |
| Molecular Formula | C18H27N3O6 | [1][2] |
| Molecular Weight | 381.42 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
Physicochemical Parameters
| Parameter | Value | Method | Source |
| Solubility | 125 mg/mL in DMSO | Experimental | [3] |
| LogP | 0.2019 | Computational | [1] |
| Topological Polar Surface Area (TPSA) | 132.88 Ų | Computational | [1] |
| Hydrogen Bond Donors | 3 | Computational | [1] |
| Hydrogen Bond Acceptors | 5 | Computational | [1] |
| Rotatable Bonds | 11 | Computational | [1] |
| Predicted pKa (Acidic) | ~3.5-4.5 (Carboxylic Acid) | Prediction | N/A |
| Predicted pKa (Basic) | N/A | Prediction | N/A |
Note: pKa values are predicted based on the functional groups present (a terminal carboxylic acid). Experimental determination is recommended for precise values.
Chemical Stability
The stability of the MC-Val-Ala-OH linker is a critical determinant of an ADC's therapeutic index. It must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved within the target tumor cell.
Stability of the Maleimide Group
The maleimide group is reactive towards thiols, forming a stable thioether bond. However, this linkage can be susceptible to two primary degradation pathways:
-
Hydrolysis: The succinimide ring formed upon conjugation can undergo hydrolysis, particularly at basic pH. This ring-opening reaction can impact the stability and efficacy of the ADC.
-
Retro-Michael Reaction: This reaction can lead to the dissociation of the linker-payload from the antibody, which is a significant concern for ADC stability in vivo. The rate of this reaction is influenced by the local chemical environment.
Stability of the Dipeptide Linker
The Val-Ala dipeptide is designed for enzymatic cleavage.
-
Enzymatic Cleavage: The peptide bond between valine and alanine is a substrate for lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage is the intended mechanism for payload release.
-
Hydrolytic Stability: In the absence of specific enzymes, the amide bond of the dipeptide is generally stable under physiological conditions (pH 7.4).
Studies have suggested that the Val-Ala linker may offer improved stability and hydrophilicity compared to the more commonly used Val-Cit (valine-citrulline) linker.
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and degradation of MC-Val-Ala-OH.
-
Objective: To develop and validate an HPLC method capable of separating MC-Val-Ala-OH from its potential degradation products.
-
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detection: UV detection at a wavelength where MC-Val-Ala-OH and its potential degradants have significant absorbance (e.g., around 220 nm for the peptide bonds and 300 nm for the maleimide group).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column is usually maintained at a constant temperature, for instance, 30°C.
-
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation pathways of MC-Val-Ala-OH under various stress conditions.
-
Objective: To intentionally degrade MC-Val-Ala-OH to understand its degradation profile and to ensure the stability-indicating nature of the analytical methods.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid-state sample at 80°C for 48 hours.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Sample Preparation: A stock solution of MC-Val-Ala-OH is prepared in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent). Aliquots are then subjected to the different stress conditions.
-
Analysis: The stressed samples are analyzed by the validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products.
Visualizations
Mechanism of Action of an ADC with MC-Val-Ala-OH Linker
Caption: Mechanism of action of an ADC utilizing the MC-Val-Ala-OH linker.
Experimental Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced degradation studies of MC-Val-Ala-OH.
Conclusion
MC-Val-Ala-OH is a well-defined chemical entity with properties that are highly advantageous for its role as a cleavable linker in ADCs. Its stability profile, characterized by relative stability in circulation and susceptibility to enzymatic cleavage in the lysosomal compartment, is key to its function. A comprehensive understanding of its chemical properties, potential degradation pathways, and the application of robust analytical methods are essential for the successful development of safe and effective antibody-drug conjugates. This guide provides a foundational resource for scientists and researchers in this dynamic and critical area of drug development.
